Calcium decanoate

Catalog No.
S522509
CAS No.
13747-30-3
M.F
C10H20CaO2
M. Wt
212.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Calcium decanoate

CAS Number

13747-30-3

Product Name

Calcium decanoate

IUPAC Name

calcium;decanoate

Molecular Formula

C10H20CaO2

Molecular Weight

212.34 g/mol

InChI

InChI=1S/C10H20O2.Ca/c1-2-3-4-5-6-7-8-9-10(11)12;/h2-9H2,1H3,(H,11,12);

InChI Key

CBTNMNPOHBZVNW-UHFFFAOYSA-N

SMILES

CCCCCCCCCC(=O)[O-].CCCCCCCCCC(=O)[O-].[Ca+2]

solubility

Soluble in DMSO

Synonyms

Calcium bis(caprate); Calcium caprate; Calcium decanoate; Decanoic acid, calcium salt.

Canonical SMILES

CCCCCCCCCC(=O)O.[Ca]

The exact mass of the compound Calcium decanoate is 382.2396 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Food Additives -> ANTICAKING_AGENT; EMULSIFIER; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

Calcium decanoate (CAS 13747-30-3), also known as calcium caprate, is a medium-chain alkaline earth metal soap characterized by a 10-carbon aliphatic tail and a hydrophilic calcium carboxylate core. Functioning primarily as a specialized lubricant, non-toxic polymer stabilizer, and rubber coagulant, it exhibits a melting point range of 172–176 °C[1]. Unlike highly water-soluble sodium soaps, calcium decanoate is water-insoluble but demonstrates selective solubility in polar organic solvents like hot ethanol, enabling specific solvent-casting and recrystallization workflows [2]. Its procurement value lies in its balance of moderate hydrophobicity and unique hydration thermodynamics, making it a critical material selection when standard long-chain stearates fail to provide the necessary phase behavior, solvent compatibility, or plasticization efficiency.

Substituting calcium decanoate with generic alternatives compromises both formulation stability and processability. Replacing it with sodium decanoate introduces high aqueous solubility, which catastrophically alters the moisture resistance of hydrophobic coatings and polymer matrices. Conversely, defaulting to the industry-standard calcium stearate (C18) shifts the precipitation thermodynamics; longer-chain carboxylates lack the tightly coordinated water found in calcium decanoate's crystal lattice, fundamentally changing how the material interacts with polar solvents and polymer networks [1]. Furthermore, in latex coagulation workflows, mismatched chain lengths (such as calcium myristate) can induce unwanted foaming, whereas calcium decanoate maintains a strict zero-foaming profile essential for defect-free extrusion [2].

Defect-Free Coagulation in Epoxidized Natural Rubber Processing

In the processing of epoxidized natural rubber (ENR) latex, the choice of divalent metal salt directly impacts the mechanical integrity of the coagulum. When added as an aqueous dispersion at 1 part per hundred rubber (phr) and passed through a steam column, calcium decanoate exhibits a degree of foaming of 0. In direct contrast, the slightly longer-chain calcium myristate (C14) induces a foaming degree of 2 under identical conditions [1].

Evidence DimensionDegree of foaming during steam column latex coagulation
Target Compound Data0 (No foaming) at 1 phr
Comparator Or BaselineCalcium myristate (Degree of foaming = 2)
Quantified DifferenceComplete elimination of foaming compared to the C14 analog
ConditionsAqueous dispersion added at 1 phr to ENR latex, coagulated via steam column

Eliminating foaming during coagulation prevents void formation in the rubber matrix, ensuring structural integrity and predictable mechanical properties in the final extruded product.

Pyrolytic Specificity for Symmetrical Ketone Synthesis

Calcium decanoate serves as a highly specific precursor for the synthesis of medium-chain aliphatic ketones via ketonic decarboxylation. Pyrolysis of the compound at 500 °C yields 10-nonadecanone as the primary product, achieving an absolute molar yield of 28% relative to the starting material [1]. Unlike mixed salt pyrolyses—which yield complex mixtures of unsymmetrical ketones (e.g., a 50% yield of nonyl phenyl ketone when mixed with benzoates)—pure calcium decanoate provides a predictable, reproducible decomposition pathway dominated by the C19 symmetrical ketone alongside minor alkane/alkene byproducts [1].

Evidence DimensionAbsolute molar yield of target symmetrical ketone
Target Compound Data28% yield of 10-nonadecanone
Comparator Or BaselineMixed benzoate/decanoate salts (yields unsymmetrical nonyl phenyl ketone)
Quantified DifferenceDirects synthesis exclusively toward the symmetrical C19 aliphatic ketone
ConditionsPyrolysis at 500 °C, analyzed via gas chromatography-mass spectrometry

Provides chemical manufacturers with a reliable, high-yield pyrolytic route for synthesizing specific symmetrical ketones without the separation challenges of mixed-precursor systems.

Hydration Thermodynamics and Precipitation Behavior

The precipitation and phase behavior of calcium carboxylates are heavily dependent on their aliphatic chain length. Thermogravimetric and elemental analyses demonstrate that calcium decanoate (C10) precipitates with tightly coordinated water in its crystal lattice. In contrast, longer-chain comparators (such as C18 calcium stearate) lack this coordinated water [1]. This structural difference indicates that the precipitation of calcium decanoate is governed by a delicate balance between hydration effects and hydrophobic van der Waals interactions, unlike longer chains which are dominated almost entirely by hydrophobic packing[1].

Evidence DimensionPresence of coordinated water in the precipitated crystal lattice
Target Compound DataPositive for coordinated water (forms hydrated solid)
Comparator Or BaselineLonger-chain calcium carboxylates (e.g., stearates)
Quantified DifferenceFundamental shift from hydration-balanced precipitation to purely hydrophobic precipitation
ConditionsSolid-state and solution studies utilizing thermogravimetry and elemental analysis

The presence of coordinated water requires specific pre-drying protocols before high-temperature melt processing to prevent moisture-induced degradation or voiding in polymer matrices.

Regulatory Suitability for Food-Contact Polymer Stabilization

In the formulation of polyvinyl chloride (PVC) and other vinyl resins, stabilizers are required to prevent thermal degradation during extrusion. Calcium decanoate is explicitly authorized under 21 CFR 172.863 and 175.300 as a non-toxic lubricant and emulsifier salt[1]. When used as a co-stabilizer alongside zinc or magnesium salts, it replaces toxic heavy-metal baselines (such as lead or cadmium salts) while offering a shorter-chain plasticization profile than the standard calcium stearate [2].

Evidence DimensionRegulatory approval for food-contact polymer stabilization
Target Compound DataApproved under 21 CFR 172.863 / 175.300
Comparator Or BaselineLead/cadmium-based stabilizers (Prohibited in food contact)
Quantified DifferenceFull compliance for food-packaging applications
ConditionsUse as a co-stabilizer in vinyl chloride resins for foodstuff packaging

Allows procurement teams to specify this compound for food-grade packaging materials without regulatory friction, ensuring immediate compliance and consumer safety.

Non-Toxic Co-Stabilization in Food-Grade PVC Packaging

Calcium decanoate is highly effective as a co-stabilizer in polyvinyl chloride (PVC) resins intended for food packaging. By blending it with zinc or magnesium salts, formulators can achieve excellent thermal stability during extrusion while strictly adhering to FDA 21 CFR 175.300 requirements [1]. Its C10 chain length offers a different plasticization and melt-flow profile compared to traditional calcium stearate, making it the right choice when tuning the flexibility and clarity of the final vinyl film.

Defect-Free Coagulation of Epoxidized Natural Rubber

In the processing of epoxidized natural rubber (ENR), calcium decanoate is utilized as an aqueous dispersion to coagulate the latex. Because it exhibits a zero-foaming profile during steam column coagulation—unlike intermediate-chain analogs such as calcium myristate—it prevents the entrapment of air voids [2]. This makes it the preferred divalent metal salt for producing high-integrity rubber extrudates with consistent mechanical properties.

Pyrolytic Synthesis of 10-Nonadecanone

For industrial organic synthesis or specialized laboratory preparations requiring medium-chain symmetrical ketones, calcium decanoate serves as a direct pyrolytic precursor. Heating the compound to 500 °C triggers a controlled ketonic decarboxylation, yielding 10-nonadecanone at a predictable 28% molar efficiency [3]. This application bypasses the need for complex catalytic coupling reactions, offering a straightforward thermal route to C19 aliphatic ketones.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

212.1089207 g/mol

Monoisotopic Mass

212.1089207 g/mol

Heavy Atom Count

13

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

UN1THB9OLL

Other CAS

13747-30-3

Wikipedia

Calcium decanoate

Use Classification

Food Additives -> ANTICAKING_AGENT; EMULSIFIER; -> JECFA Functional Classes

General Manufacturing Information

Decanoic acid, calcium salt (2:1): ACTIVE

Dates

Last modified: 02-18-2024
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